molecular formula C14H14O4 B2520743 Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate CAS No. 58199-07-8

Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B2520743
CAS No.: 58199-07-8
M. Wt: 246.262
InChI Key: RBOWCRFKIGSQKA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.262. The purity is usually 95%.
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Scientific Research Applications

Photoreaction and Radical Cyclization

Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been studied in the context of photochemical reactions. One study examined its photoreaction with specific amines, leading to radical cyclization and ring expansion reactions. This process is promoted through photoinduced electron transfer processes, offering insights into the behavior of these compounds under light exposure (Hasegawa, 1997).

Thiosemicarbazone Synthesis

Research has also explored the synthesis of novel thiosemicarbazone derivatives using compounds related to this compound. The structural analysis of these compounds provides valuable information on their electronic and spatial characteristics, contributing to understanding their potential applications in various fields (Yang et al., 1994).

Ring Contraction Reactions

Another significant area of study is the rearrangement of related esters, such as 2-(3,4-dihydronaphthalen-1-yl)-propionic acid ethyl ester, with certain reagents leading to ring contraction reactions. This process results in the formation of new compounds with a beta-keto ester moiety, which is useful for further functionalization (Silva et al., 2006).

Application in Organic Synthesis

There are also studies focused on the synthesis of various organic compounds using related chemical structures. For example, a research paper discusses the transformation of certain ethyl cyanoacetate compounds into acetic acid derivatives, which then undergo further chemical reactions to yield perfluorinated naphthalene derivatives. This type of research demonstrates the versatility of these compounds in synthesizing diverse organic structures (Sinyakov et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds such as 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .

Future Directions

The synthesis of similar compounds has attracted numerous researchers due to their importance in biomedical and pharmaceutical industries . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds.

Properties

IUPAC Name

ethyl 2-oxo-2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-2-18-14(17)13(16)11-8-7-9-5-3-4-6-10(9)12(11)15/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOWCRFKIGSQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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